[2-(4-Benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone
Overview
Description
[2-(4-Benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety attached to a phenylmethanone structure, making it a unique entity in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization and chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate its interactions with biological targets such as enzymes and receptors .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving the central nervous system .
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. It may be employed in the production of polymers, resins, and other specialty chemicals .
Mechanism of Action
The mechanism of action of [2-(4-Benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
[2-(4-Acetylpiperazine-1-carbonyl)phenyl]-phenylmethanone: This compound shares a similar structure but has an acetyl group instead of a benzyl group.
[2-(4-Phenylpiperazine-1-carbonyl)phenyl]-phenylmethanone: This compound has a phenyl group attached to the piperazine moiety instead of a benzyl group
Uniqueness
The uniqueness of [2-(4-Benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its benzylpiperazine moiety contributes to its potential interactions with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
[2-(4-benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(21-11-5-2-6-12-21)22-13-7-8-14-23(22)25(29)27-17-15-26(16-18-27)19-20-9-3-1-4-10-20/h1-14H,15-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGJQVWXMGXAOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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